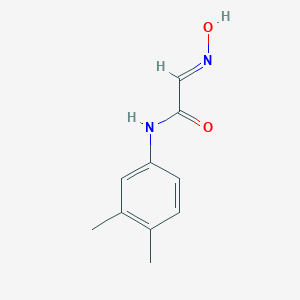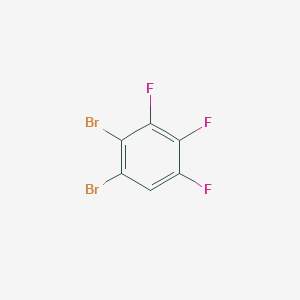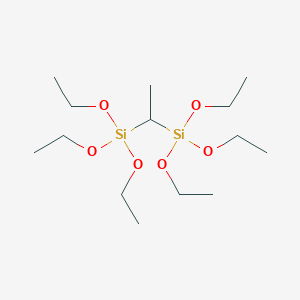![molecular formula C31H58O6 B090987 [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate CAS No. 15834-06-7](/img/structure/B90987.png)
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate is a complex organic compound with the molecular formula C31H58O6 and a molecular weight of 526.789 g/mol . This compound is known for its unique structure, which includes multiple ester functional groups. It is used in various industrial applications due to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate typically involves esterification reactions. One common method involves the reaction of 2-ethyl-2-(hydroxymethyl)propane-1,3-diol with heptanoic acid and nonanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for achieving high yields and purity. The use of catalysts and solvents is optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Acid chlorides and anhydrides are commonly used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various esters and other substituted products.
Scientific Research Applications
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of lubricants, plasticizers, and surfactants.
Mechanism of Action
The mechanism of action of [2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activity, influence signal transduction pathways, and alter cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-2-(((1-oxononyl)oxy)methyl)propane-1,3-diyl dinonan-1-oate: Similar structure but with different alkyl chain lengths.
2-Ethyl-2-(((1-oxooctadecyl)oxy)methyl)propane-1,3-diyl distearate: Contains longer alkyl chains, leading to different physical properties.
2-Ethyl-2-(((1-oxooctyl)oxy)methyl)-1,3-propanediyl dioctanoate: Another similar compound with variations in the ester groups.
Uniqueness
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate is unique due to its specific combination of ester groups and alkyl chains, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
CAS No. |
15834-06-7 |
|---|---|
Molecular Formula |
C31H58O6 |
Molecular Weight |
526.8 g/mol |
IUPAC Name |
[2-(heptanoyloxymethyl)-2-(nonanoyloxymethyl)butyl] nonanoate |
InChI |
InChI=1S/C31H58O6/c1-5-9-12-15-17-20-23-29(33)36-26-31(8-4,25-35-28(32)22-19-14-11-7-3)27-37-30(34)24-21-18-16-13-10-6-2/h5-27H2,1-4H3 |
InChI Key |
WISHAYXBCWYEPX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
Canonical SMILES |
CCCCCCCCC(=O)OCC(CC)(COC(=O)CCCCCC)COC(=O)CCCCCCCC |
Key on ui other cas no. |
15834-06-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


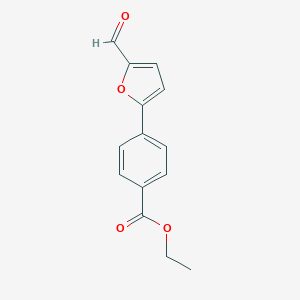
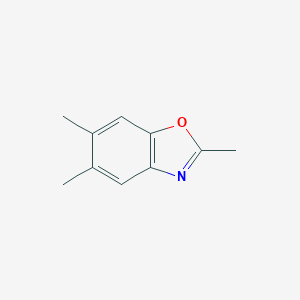
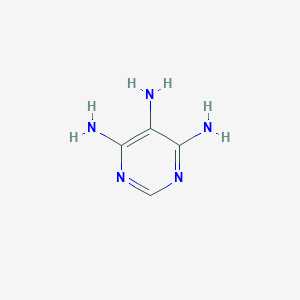

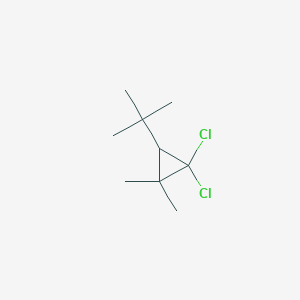
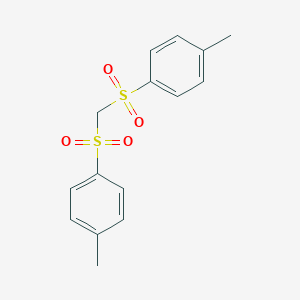
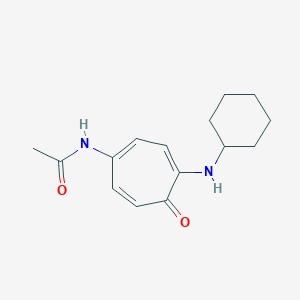

![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)
